5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Brand Name: Vulcanchem
CAS No.: 938080-25-2
VCID: VC2812738
InChI: InChI=1S/C13H17BO2/c1-11(12-7-5-4-6-8-12)14-15-9-13(2,3)10-16-14/h4-8H,1,9-10H2,2-3H3
SMILES: B1(OCC(CO1)(C)C)C(=C)C2=CC=CC=C2
Molecular Formula: C13H17BO2
Molecular Weight: 216.09 g/mol

5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane

CAS No.: 938080-25-2

Cat. No.: VC2812738

Molecular Formula: C13H17BO2

Molecular Weight: 216.09 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane - 938080-25-2

Specification

CAS No. 938080-25-2
Molecular Formula C13H17BO2
Molecular Weight 216.09 g/mol
IUPAC Name 5,5-dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane
Standard InChI InChI=1S/C13H17BO2/c1-11(12-7-5-4-6-8-12)14-15-9-13(2,3)10-16-14/h4-8H,1,9-10H2,2-3H3
Standard InChI Key HNJLVOQORSGCLB-UHFFFAOYSA-N
SMILES B1(OCC(CO1)(C)C)C(=C)C2=CC=CC=C2
Canonical SMILES B1(OCC(CO1)(C)C)C(=C)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Structure

5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane features a six-membered heterocyclic ring containing one boron atom and two oxygen atoms. The compound's structure can be broken down into several key components:

  • A 1,3,2-dioxaborinane ring system (six-membered heterocyclic ring)

  • Two methyl groups at the 5-position of the ring

  • A 1-phenylvinyl group attached to the boron atom at the 2-position

The 1-phenylvinyl substituent consists of a vinyl group (C=CH₂) where one carbon of the double bond is connected to a phenyl ring. This arrangement creates a conjugated system that influences the compound's electronic properties and reactivity patterns.

Nomenclature and Identification

The compound is known by multiple equivalent names in chemical literature:

Nomenclature TypeName
Primary Name5,5-dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
Alternative Name5,5-dimethyl-2-(1-phenylethen-1-yl)-1,3,2-dioxaborinane
Literature ReferenceOrganic Letters, 2008, vol. 10, №13, p. 2697-2700

These names follow IUPAC nomenclature rules for boron-containing heterocycles, with variations in how the 1-phenylvinyl substituent is described .

Synthesis Approaches

Theoretical Synthesis Pathways

Based on established principles of organoboron chemistry, several potential synthesis routes for 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane can be theorized:

  • Direct esterification of 1-phenylvinylboronic acid with 2,2-dimethyl-1,3-propanediol (neopentyl glycol)

  • Metal-catalyzed borylation of α-styrene followed by transesterification with neopentyl glycol

  • Hydroboration of phenylacetylene followed by isomerization and protection with neopentyl glycol

  • Cross-coupling reactions utilizing vinyl transfer reagents and appropriate boron precursors

The specific conditions, catalysts, and reagents would need to be optimized for selective formation of the desired product with minimal side reactions.

Physical and Chemical Properties

PropertyEstimated Value/CharacteristicBasis for Estimation
Molecular FormulaC₁₃H₁₇BO₂Based on structural composition
Molecular WeightApproximately 216.09 g/molCalculated from molecular formula
Physical StateLikely crystalline solid at room temperatureSimilar to related dioxaborinane compounds
SolubilityProbable solubility in common organic solvents (THF, DCM, toluene)Typical solubility profile of organoboron compounds
StabilityPotentially moisture-sensitive; may require storage under inert atmosphereCommon property of organoboron compounds

Structural Comparison with Related Compounds

To understand the potential properties of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, it is useful to examine related compounds with documented properties:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinaneNot specified in search resultsC₁₃H₁₇BO₂ (estimated)~216.09 g/mol (estimated)Contains 1-phenylvinyl group
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane5123-13-7C₁₁H₁₅BO₂190.05 g/molContains phenyl group without vinyl functionality
5,5-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane61727-48-8C₈H₁₇BO₂156.03 g/molContains isopropyl group instead of aromatic substituent
5,5-Dimethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane501374-30-7C₁₂H₁₄BF₃O₂258.05 g/molContains 4-trifluoromethylphenyl group

These structural differences would likely result in distinct physical properties and reactivity patterns for each compound .

Reactivity Profile

Reactive Centers

5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane contains multiple reactive centers that can participate in various chemical transformations:

  • The boron center: Despite being protected as a cyclic ester, the boron atom remains electrophilic and can participate in various transformations, particularly under appropriate activation conditions.

  • The vinyl group: The carbon-carbon double bond can undergo typical alkene reactions including:

    • Addition reactions (hydration, hydrohalogenation)

    • Cycloadditions (Diels-Alder reactions)

    • Oxidation reactions

    • Radical addition reactions

  • The phenyl ring: Can undergo electrophilic aromatic substitution, though likely at a reduced rate due to the conjugation with the vinyl group.

The presence of these multiple reactive sites creates opportunities for selective and sequential functionalization strategies.

Reaction TypeTarget SitePotential Product Class
Suzuki-Miyaura CouplingBoron centerStyrene derivatives
HydrogenationVinyl groupAlkylboronic ester
OxidationBoron centerα-phenylvinyl alcohol
Heck ReactionVinyl groupStilbene derivatives
Diels-AlderVinyl groupCyclic compounds
HydroborationVinyl groupDiborylated compounds

The specific reactivity would depend on reaction conditions, catalysts, and reagents employed.

Applications in Chemical Research

Synthetic Building Block

The dual functionality of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane makes it potentially valuable as a synthetic building block. Similar dioxaborinane compounds have been established as "versatile building blocks in organic chemistry, facilitating the creation of complex molecules, particularly in pharmaceutical development" . The addition of the 1-phenylvinyl group offers additional synthetic possibilities through the carbon-carbon double bond.

Potential applications as a synthetic intermediate include:

  • Construction of complex molecular scaffolds through sequential cross-coupling reactions

  • Synthesis of functionalized styrene derivatives

  • Access to compounds with defined stereochemistry through controlled reactions of the vinyl group

  • Development of multi-component reaction sequences utilizing both boron and vinyl functionalities

Material Science Applications

Related dioxaborinane compounds have been utilized "in the formulation of advanced materials, including polymers and coatings, enhancing properties such as durability and resistance to environmental factors" . The 1-phenylvinyl functionality of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane could potentially offer additional advantages in material science applications:

  • Polymerization through the vinyl group to create boron-containing polymers

  • Development of materials with tunable electronic properties

  • Creation of stimuli-responsive materials that can undergo chemical changes under specific conditions

  • Preparation of functional coatings with enhanced adhesion properties

Medicinal Chemistry

Dioxaborinane compounds have applications in "developing new drug candidates, particularly in targeting specific biological pathways" . The 1-phenylvinyl group in 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane could potentially enhance these applications through:

  • Introduction of specific structural motifs required for biological activity

  • Increasing lipophilicity or other physicochemical properties relevant to drug design

  • Providing a handle for further derivatization to optimize pharmacokinetic properties

  • Enabling biorthogonal reactions for targeted drug delivery or bioconjugation

Comparative Reactivity Analysis

Structural Influences on Reactivity

The reactivity of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane would likely differ from related compounds due to specific structural features:

CompoundKey Structural FeatureExpected Impact on Reactivity
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane1-phenylvinyl groupConjugation between phenyl and vinyl creates unique electronic distribution; increased steric bulk; additional reactive site
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinanePhenyl groupLess sterically hindered at boron; lacks vinyl functionality for additional reactions
5,5-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinaneIsopropyl groupAliphatic substituent changes electronic character; likely more Lewis acidic boron center
5,5-Dimethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane4-trifluoromethylphenylElectron-withdrawing CF₃ group likely increases Lewis acidity of boron; potentially more reactive in transmetallation

These structural differences would create distinct reactivity profiles for each compound, influencing their utility in various applications.

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